2-Methoxy-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a benzaldehyde derivative characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that benzaldehyde derivatives can participate in various chemical reactions, such as the wittig-horner reaction , which could potentially influence its interaction with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4-(trifluoromethyl)benzaldehyde .
Biochemical Analysis
Biochemical Properties
Similar compounds have been known to participate in reactions such as free radical bromination and nucleophilic substitution .
Cellular Effects
It is known that the compound is potentially hazardous, with safety information indicating that it may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
The compound is recommended to be stored under an inert atmosphere at 2-8°C .
Preparation Methods
One common method includes the reaction of 2-methoxybenzaldehyde with trifluoromethylating agents under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled temperatures.
Chemical Reactions Analysis
2-Methoxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Comparison with Similar Compounds
2-Methoxy-4-(trifluoromethyl)benzaldehyde can be compared with other benzaldehyde derivatives such as:
2-Methoxy-4-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
2-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group is positioned differently, affecting its reactivity and applications.
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESHHUPAFNMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407250 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132927-09-4 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132927-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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